Cas no 1956306-76-5 (2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride)
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
- CS-0340725
- 1956306-76-5
- 1H,2H,3H-PYRROLO[3,2-B]PYRIDINE HYDROCHLORIDE
- SB33652
- MFCD26954810
- 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridinehydrochloride
- 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
- F89948
-
- MDL: MFCD26954810
- Inchi: InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H
- InChI Key: FWQBHPJYAYEVRR-UHFFFAOYSA-N
- SMILES: C1CNC2=C1N=CC=C2.Cl
Computed Properties
- Exact Mass: 156.045
- Monoisotopic Mass: 156.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9A^2
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196064-5g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 5g |
$1447.20 | 2023-09-02 | |
| Alichem | A029196064-10g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 10g |
$2010.00 | 2023-09-02 | |
| Alichem | A029196064-25g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 25g |
$3383.50 | 2023-09-02 | |
| Chemenu | CM250898-1g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 1g |
$374 | 2021-06-09 | |
| Chemenu | CM250898-5g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 5g |
$935 | 2021-06-09 | |
| Chemenu | CM250898-10g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 10g |
$1403 | 2021-06-09 | |
| Chemenu | CM250898-25g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95% | 25g |
$2338 | 2021-06-09 | |
| Chemenu | CM250898-1g |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride |
1956306-76-5 | 95%+ | 1g |
$393 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1098192-100mg |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
1956306-76-5 | 97% | 100mg |
$145 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1098192-250mg |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
1956306-76-5 | 97% | 250mg |
$220 | 2025-02-25 |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride Suppliers
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride Related Literature
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Additional information on 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Introduction to 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (CAS No. 1956306-76-5)
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1956306-76-5, belongs to the pyrrolopyridine class, a structural motif widely recognized for its pharmacological potential. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. This bicyclic system combines the functionalities of both pyrrole and pyridine rings, providing a versatile platform for designing molecules with diverse biological activities. The presence of the hydrochloride moiety not only improves the compound's handling properties but also influences its pharmacokinetic behavior, which is crucial for optimizing drug efficacy and safety.
Recent advancements in drug discovery have highlighted the importance of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride as a key building block in the synthesis of novel therapeutic agents. Its structural features make it an attractive candidate for further derivatization to explore new pharmacological pathways. For instance, modifications at the nitrogen atoms or the fused ring system can lead to compounds with enhanced binding affinity to enzymes or receptors involved in metabolic disorders, inflammation, and cancer.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit promising activities against several diseases. Notably, studies have demonstrated that certain analogs can inhibit kinases and other enzymes implicated in tumor growth and progression. The hydrochloride salt form of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride has been investigated for its ability to modulate signaling pathways associated with neurodegenerative diseases, offering hope for new therapeutic strategies.
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process. These techniques not only improve efficiency but also enable the introduction of functional groups at specific positions within the molecule, enhancing its pharmacological profile.
In terms of biological evaluation, preclinical studies have shown that 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride exhibits notable pharmacological effects when tested in vitro and in vivo. Its ability to interact with biological targets suggests potential applications in treating conditions such as cardiovascular diseases, autoimmune disorders, and central nervous system disorders. The compound's favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic clearance rates, make it an attractive candidate for further clinical development.
The growing interest in 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is reflected in the increasing number of patents and publications focusing on its derivatives. Researchers are exploring various chemical modifications to optimize its therapeutic potential while minimizing side effects. For example, incorporating fluorine atoms or other halogenated groups can enhance metabolic stability and binding affinity. Additionally, computational modeling techniques are being used to predict the binding modes of these compounds with target proteins, aiding in rational drug design.
The role of hydrochloride salts in pharmaceuticals cannot be overstated. They not only improve solubility but also contribute to the compound's overall stability during storage and transportation. This makes 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride a practical choice for industrial-scale production and formulation into dosage forms suitable for clinical use. Furthermore, its compatibility with various analytical techniques ensures accurate characterization and quality control throughout the drug development process.
Future research directions may focus on exploring the structure-activity relationships (SAR) of pyrrolo[3,2-b]pyridine derivatives to identify new lead compounds with improved efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The versatility of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride as a scaffold underscores its importance in modern drug discovery efforts.
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